molecular formula C26H22FNO4 B2697048 6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one CAS No. 866588-36-5

6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one

Cat. No. B2697048
CAS RN: 866588-36-5
M. Wt: 431.463
InChI Key: GPDWDJXAIHTOPB-UHFFFAOYSA-N
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Description

Compounds like “6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one” belong to the class of organic compounds known as quinolones and derivatives. Quinolones and derivatives are compounds containing a quinolone moiety, which is a bicyclic compound made up of a benzene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions, including the formation of the quinoline ring, introduction of the ethoxy and methoxy groups, and the attachment of the fluorobenzoyl group .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by factors like the presence of electron-donating or electron-withdrawing groups, the position of these groups on the quinoline ring, and the overall molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility in various solvents, and spectral data (IR, UV-Vis, NMR, MS) .

Scientific Research Applications

Synthesis and Chemical Transformations

Quinoline derivatives, including those structurally related to "6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one," have been extensively studied for their synthesis and chemical transformations. These compounds are known for their efficient fluorescence and are utilized in biochemistry and medicine for studying various biological systems. Their potential as antioxidants and radioprotectors highlights their significance in scientific research, emphasizing the need for new, more sensitive, and selective compounds (Aleksanyan & Hambardzumyan, 2013).

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their structure and the target they interact with. Some quinoline derivatives are used as anticancer, antimalarial, or antibacterial agents .

Safety and Hazards

The safety and hazards associated with such compounds depend on their specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future research on such compounds could focus on exploring their potential biological activities, optimizing their synthesis, and improving their physicochemical properties for better bioavailability .

properties

IUPAC Name

6-ethoxy-3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO4/c1-3-32-20-12-13-23-21(14-20)26(30)22(25(29)17-8-10-19(27)11-9-17)16-28(23)15-18-6-4-5-7-24(18)31-2/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDWDJXAIHTOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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